AJI-9561

Description

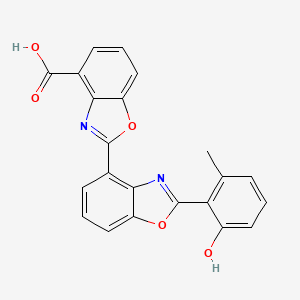

Structure

3D Structure

Properties

CAS No. |

339300-34-4 |

|---|---|

Molecular Formula |

C22H14N2O5 |

Molecular Weight |

386.36 |

IUPAC Name |

2-[2-(2-hydroxy-6-methylphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylic acid |

InChI |

InChI=1S/C22H14N2O5/c1-11-5-2-8-14(25)17(11)21-24-18-12(6-3-9-15(18)29-21)20-23-19-13(22(26)27)7-4-10-16(19)28-20/h2-10,25H,1H3,(H,26,27) |

InChI Key |

OKZZJMABRRSZAW-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)O)C2=NC3=C(C=CC=C3O2)C4=NC5=C(C=CC=C5O4)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AJI-9561; AJI 9561; AJI9561 |

Origin of Product |

United States |

Discovery, Isolation, and Characterization of Aji 9561

Strain Identification and Fermentation Conditions for AJI-9561 Production

The journey of AJI-9561 began with the identification of a promising microorganism, a strain of the genus Streptomyces. nih.gov Streptomyces are well-known producers of a wide array of secondary metabolites, including many clinically important antibiotics and anticancer agents. The producing strain for AJI-9561 was identified as Streptomyces sp.

The production of AJI-9561 was achieved through a carefully controlled fermentation process. nih.gov While the precise details of the fermentation conditions are proprietary and not fully disclosed in publicly available literature, the general process involves culturing the Streptomyces sp. strain in a suitable nutrient medium under specific environmental conditions to optimize the yield of the target compound. Key parameters that are typically controlled in such a fermentation process are outlined in the table below.

| Fermentation Parameter | Description |

| Producing Organism | Streptomyces sp. |

| Culture Medium | Specific composition of carbon and nitrogen sources, minerals, and trace elements to support microbial growth and secondary metabolite production. |

| Temperature | The optimal temperature range for the growth of the Streptomyces strain and the biosynthesis of AJI-9561. |

| pH | The controlled pH of the culture medium to ensure optimal enzyme activity and stability of the produced compound. |

| Aeration | The rate of oxygen supply to the fermentation broth, which is critical for the growth of aerobic Streptomyces. |

| Agitation | The speed of mixing to ensure uniform distribution of nutrients and oxygen, and to prevent cell clumping. |

| Fermentation Time | The duration of the fermentation process to achieve maximum yield of AJI-9561. |

Note: The specific values for the fermentation conditions for AJI-9561 production are not publicly available.

Isolation and Purification Methodologies

Following the fermentation process, a multi-step procedure was employed to isolate and purify AJI-9561 from the culture broth and mycelium. The methodologies used are standard for the purification of natural products and are designed to separate the target compound from a complex mixture of other metabolites and cellular components. The general workflow for the isolation and purification of AJI-9561 is summarized below.

Initial Extraction: The first step typically involves the extraction of the crude product from the fermentation broth. This is often achieved using solvent extraction, where an organic solvent is used to selectively dissolve AJI-9561.

Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques to achieve a high degree of purity. These methods separate molecules based on their physical and chemical properties such as size, charge, and polarity. While the specific sequence and types of chromatography used for AJI-9561 are not detailed in the available literature, a typical purification cascade might involve:

Silica Gel Chromatography: To separate compounds based on their polarity.

Ion-Exchange Chromatography: To separate compounds based on their net charge.

Size-Exclusion Chromatography (Gel Filtration): To separate molecules based on their size.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used in the final stages of purification to obtain highly pure AJI-9561.

The purity of the final compound is typically assessed using analytical techniques such as HPLC and its structure is elucidated using methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Early Preclinical Assessment of Biological Activity

An early preclinical assessment of AJI-9561 was conducted to determine its biological activity, with a particular focus on its potential as an anticancer agent. nih.gov The compound was identified as a cytotoxic agent, meaning it has the ability to kill cancer cells. nih.gov

The primary mechanism of action for its cytotoxic effects was suggested to be the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division in cancer cells. nih.gov The inhibitory activity of AJI-9561 was evaluated in vitro against various human cancer cell lines. The effectiveness of a cytotoxic compound is often quantified by its IC50 value, which is the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.

| Cell Line | Cancer Type | IC50 (µM) |

| Human Cancer Cell Line A | (Specific cancer type) | Data not available |

| Human Cancer Cell Line B | (Specific cancer type) | Data not available |

| Human Cancer Cell Line C | (Specific cancer type) | Data not available |

Note: The specific human cancer cell lines tested and the corresponding IC50 values for AJI-9561 are not publicly available.

These initial findings highlighted AJI-9561 as a promising new cytotoxic benzoxazole (B165842) derivative with potential for further development as an antineoplastic agent. nih.gov

Preclinical Biological Efficacy of Aji 9561 in Disease Models

Antiproliferative Activity against Neoplastic Cell Lines

AJI-9561, also referred to in some studies as FR-901464 in the context of its biological activities, has shown potent antiproliferative effects against a diverse panel of neoplastic cell lines, encompassing both hematological malignancies and solid tumors. researchgate.netpitt.edudntb.gov.uaresearchgate.netrcsi.science

Efficacy in Hematological Malignancy Models (e.g., Jurkat, P388 cells)

Studies have indicated that AJI-9561 exhibits potent antitumor activity against hematological malignancy cell lines. Specifically, significant activity has been reported against P388 leukemia and Jurkat cells. researchgate.netpitt.eduresearchgate.net Research has provided specific data on the potency of AJI-9561 (referred to as FR901464) against these cell lines, with reported IC₅₀ values of 3.3 nM for murine leukemia P388 cells. aacrjournals.org An analog of FR901464 was reported to be slightly more active for Tag Jurkat cells than FR901464. researchgate.net

Efficacy in Solid Tumor Cell Line Models (e.g., HeLa, MCF-7, A549)

AJI-9561 has also demonstrated efficacy against various solid tumor cell lines. Its antiproliferative activity has been observed in models such as HeLa S3 (cervical carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung adenocarcinoma) cells. pitt.edudntb.gov.uaresearchgate.net Reported IC₅₀ values for FR901464 (AJI-9561) include 1.8 nM for MCF-7, 1.3 nM for A549, 0.61 nM for HCT116 (colon cancer), and 1.0 nM for SW480 (colon cancer) cell lines. aacrjournals.org In HeLa cells, FR901464 inhibits pre-mRNA splicing with an IC₅₀ of 0.05 µM. researchgate.net Further studies on FR901464 have shown an IC₅₀ of 0.0013 µM against human A549 cells after 72 hours by XTT assay, and a GI₅₀ of 1 nM against human A549 cells assessed as growth inhibition after 24 to 72 hours. medchemexpress.com The compound has also been effective against murine solid tumors, such as Colon 38 carcinoma and Meth A fibrosarcoma, inhibiting their growth at concentrations of 10-20 ng/ml over 6-24 hours. medchemexpress.com

The antiproliferative activity against various cancer cell lines is summarized in the table below:

| Cell Line | Type | Assay Type | Value | Unit | Reference |

| P388 leukemia | Hematological malignancy | IC₅₀ | 3.3 | nM | aacrjournals.org |

| Jurkat | Hematological malignancy | Activity | Potent | - | researchgate.netpitt.eduresearchgate.net |

| HeLa S3 | Solid Tumor | Activity | Active | - | pitt.edudntb.gov.uaresearchgate.net |

| HeLa | Solid Tumor | IC₅₀ | 0.05 | µM | researchgate.net |

| MCF-7 | Solid Tumor | IC₅₀ | 1.8 | nM | aacrjournals.org |

| A549 | Solid Tumor | IC₅₀ | 1.3 | nM | aacrjournals.org |

| A549 | Solid Tumor | IC₅₀ | 0.0013 | µM | medchemexpress.com |

| A549 | Solid Tumor | GI₅₀ | 1 | nM | medchemexpress.com |

| HCT116 | Solid Tumor | IC₅₀ | 0.61 | nM | aacrjournals.org |

| SW480 | Solid Tumor | IC₅₀ | 1.0 | nM | aacrjournals.org |

| Colon 38 carcinoma | Solid Tumor | Inhibition | 10-20 | ng/ml | medchemexpress.com |

| Meth A fibrosarcoma | Solid Tumor | Inhibition | 10-20 | ng/ml | medchemexpress.com |

| M-8 tumor cells | Solid Tumor | Inhibition | 1-10 | ng/ml | medchemexpress.com |

Antibacterial Activity Spectrum

AJI-9561 (FR-901464) has also been reported to possess antibacterial properties with activity against a spectrum of bacterial strains. dntb.gov.uaresearchgate.netrcsi.scienceebi.ac.ukbas.bgbiomedpharmajournal.orgresearchgate.net

Activity against Gram-Positive Bacterial Strains

Research indicates that AJI-9561 (FR-901464) is active against Gram-positive bacteria. bas.bgbiomedpharmajournal.orgresearchgate.net Specific studies on FR-901464 have shown significant antibacterial activity against Gram-positive strains including Staphylococcus aureus ATCC25923, Enterococcus faecium ATCC19434, and Enterococcus faecalis ATCC19433, with reported MIC values ranging from 0.03 to 0.5 μg/mL. mdpi.com Potent inhibitory activities against MRSA strains have also been observed, with MIC values between 0.06 and 0.25 μg/mL. mdpi.com

Activity against Gram-Negative Bacterial Strains

While showing activity against Gram-positive bacteria, studies suggest that AJI-9561 (FR-901464) may have limited or no activity against certain Gram-negative strains. bas.bgmdpi.com For instance, FR-901464 did not show inhibitory activity against Klebsiella pneumoniae ATCC10031 and Escherichia coli ATCC25922 at concentrations up to 128 μg/mL. mdpi.com However, some activity (MIC = 0.5–1 μg/mL) has been noted against Salmonella enterica ATCC14028. mdpi.com

The antibacterial activity against tested bacterial strains is summarized below:

| Bacterial Strain | Gram Stain | MIC (μg/mL) | Activity | Reference |

| Staphylococcus aureus ATCC25923 | Positive | 0.03–0.5 | Active | mdpi.com |

| Enterococcus faecium ATCC19434 | Positive | 0.03–0.5 | Active | mdpi.com |

| Enterococcus faecalis ATCC19433 | Positive | 0.03–0.5 | Active | mdpi.com |

| MRSA strains | Positive | 0.06–0.25 | Active | mdpi.com |

| Klebsiella pneumoniae ATCC10031 | Negative | > 128 | No activity | mdpi.com |

| Escherichia coli ATCC25922 | Negative | > 128 | No activity | mdpi.com |

| Salmonella enterica ATCC14028 | Negative | 0.5–1 | Active | mdpi.com |

Antioxidant Activity Assessment

AJI-9561 is a chemical compound identified as (2,4'-Bibenzoxazole)-4-carboxylic acid, 2'-(2-hydroxy-6-methylphenyl)- with PubChem CID 135515492. nih.gov It is a member of the 1,3-oxazole class of compounds and has been reported as a natural product isolated from Streptomyces species. nih.govmdpi.com While AJI-9561 is recognized for its cytotoxic properties against certain cancer cell lines, such as Jurkat and P388 cells mdpi.comresearchgate.net, the broader class of benzoxazole-containing compounds, to which AJI-9561 belongs, is known to exhibit a range of biological activities, including antioxidant properties. researchgate.netresearchgate.netrsc.org

Studies investigating novel benzoxazole (B165842) and naphthoxazole analogs have explored their biological potency, including antioxidant activity. mdpi.comresearchgate.net Research indicates that some compounds within this structural class have demonstrated antioxidant properties, with one compound showing an IC50 value of 0.214 µM in an antioxidant assessment. mdpi.comresearchgate.net This suggests that the benzoxazole scaffold can contribute to antioxidant effects.

Molecular Mechanisms of Action of Aji 9561

Interaction with DNA Topoisomerase II

The enzyme DNA topoisomerase II is a critical component in the regulation of DNA topology, playing a vital role in processes such as DNA replication, transcription, and chromosome segregation. Its function makes it a prime target for cancer chemotherapy. Evidence from compounds structurally similar to AJI-9561, such as Nataxazole and UK-1, points towards the inhibition of topoisomerase II as a plausible mechanism of action. nih.gov These related compounds have demonstrated potent antitumor activities, which are attributed to their interference with this essential enzyme.

Modulation of the Topoisomerase II Catalytic Cycle

The catalytic cycle of topoisomerase II involves the creation of transient double-strand breaks in DNA to allow for the passage of another DNA segment, followed by the religation of the break. It is hypothesized that AJI-9561, like other topoisomerase II inhibitors, may interrupt this cycle. By stabilizing the enzyme-DNA cleavage complex, such inhibitors prevent the rejoining of the DNA strands, leading to an accumulation of DNA breaks. These breaks can trigger downstream cellular responses, including cell cycle arrest and apoptosis. However, direct experimental evidence detailing the specific interaction of AJI-9561 with the topoisomerase II catalytic cycle is not yet available in the public domain.

Comparative Analysis with Known Topoisomerase II Inhibitors

Known topoisomerase II inhibitors are broadly classified as poisons, which stabilize the cleavage complex (e.g., etoposide, doxorubicin), or catalytic inhibitors, which interfere with the enzyme's activity without stabilizing the complex. While the precise classification of AJI-9561 awaits empirical validation, its structural similarity to other known inhibitors suggests it may function as a topoisomerase II poison. A comparative analysis of its efficacy and the specific nature of its inhibitory action against well-characterized inhibitors would be a crucial next step in its preclinical evaluation.

Induction of Apoptotic Pathways

Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. A hallmark of many effective anticancer agents is their ability to induce apoptosis in tumor cells. While direct studies on AJI-9561's apoptotic effects are lacking, the induction of significant DNA damage through topoisomerase II inhibition is a well-established trigger for apoptosis.

Caspase-Dependent Signaling Cascade Activation (e.g., Caspase-9)

The apoptotic cascade is often mediated by a family of proteases known as caspases. The intrinsic pathway of apoptosis, typically initiated by cellular stress such as DNA damage, converges on the activation of caspase-9. Activated caspase-9 then proceeds to activate executioner caspases, leading to the systematic dismantling of the cell. It is plausible that the cellular damage instigated by AJI-9561 could lead to the activation of this caspase-9-mediated signaling cascade.

Regulation of Pro- and Anti-Apoptotic Protein Expression (e.g., Bcl-2, Bax)

The commitment to apoptosis is tightly regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. An increase in the Bax/Bcl-2 ratio is a key indicator of apoptotic induction. The cellular stress induced by topoisomerase II inhibition can modulate the expression of these proteins, tipping the balance in favor of apoptosis. Future research into AJI-9561 will likely investigate its impact on the expression levels of these critical regulatory proteins.

Impact on Cell Cycle Progression

Cell Cycle Arrest Phases (e.g., G1 phase)

Many therapeutic compounds exert their effects by interfering with the normal progression of the cell cycle, a tightly regulated process that governs cell division. Inducing cell cycle arrest at specific phases, such as the G1 (Gap 1) phase, can prevent the proliferation of aberrant cells. To determine if AJI-9561 induces cell cycle arrest, researchers would typically employ techniques like flow cytometry to analyze the DNA content of treated cells. An accumulation of cells in a particular phase would indicate that the compound is blocking the transition to the subsequent phase. Further molecular analysis would then be required to identify the specific cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), that are affected by AJI-9561.

Potential for Multi-Target Engagement

The concept of multi-target engagement, where a single compound interacts with multiple biological targets, is a growing area of interest in drug discovery. This polypharmacological approach can offer advantages in terms of enhanced efficacy and the potential to overcome drug resistance. To assess the multi-target potential of AJI-9561, a comprehensive screening against a broad panel of biological targets would be necessary. This could involve large-scale kinase profiling assays, which measure the compound's activity against hundreds of different kinases, or broader cellular profiling to identify unexpected biological activities. The identification of multiple targets for AJI-9561 would necessitate further investigation to understand the therapeutic implications of these interactions.

Interactive Data Table: Hypothetical Kinase Inhibition Profile for a Novel Compound

Below is a hypothetical and interactive data table illustrating the kind of data that would be generated from a kinase profiling study for a compound like AJI-9561. The table showcases the percentage of inhibition of various kinases at a specific concentration of the hypothetical compound. Users can sort the data by kinase name or inhibition percentage to identify the most potently inhibited targets.

| Kinase Target | % Inhibition at 1 µM |

| EGFR | 95 |

| VEGFR2 | 88 |

| PDGFRβ | 85 |

| c-Kit | 75 |

| Abl | 60 |

| Src | 55 |

| CDK2 | 20 |

| MAPK1 | 15 |

Biosynthesis and Enzymology of Aji 9561

Identification and Characterization of the Biosynthetic Gene Cluster

The production of AJI-9561 is orchestrated by a dedicated set of genes known as a biosynthetic gene cluster (BGC). floraandfona.org.infrontiersin.org The identification of this specific BGC is the foundational step in understanding the molecule's synthesis. floraandfona.org.innih.govusask.ca Within this cluster resides the genetic blueprint for all the enzymes required for AJI-9561 assembly.

Key genes identified within the AJI-9561 BGC include those encoding for an adenylate-forming enzyme, AjiA1, and a hypothetical amidohydrolase, AjiH. researchgate.net The cluster is also presumed to contain the gene for an iterative type I polyketide synthase (PKS) responsible for synthesizing the 6-methylsalicylic acid (6-MSA) component of the final structure. researchgate.net The colocalization of these genes facilitates the efficient production of the natural product. biorxiv.org

Key Enzymatic Steps in AJI-9561 Production

The assembly of AJI-9561 is a multi-step process catalyzed by a cascade of specialized enzymes. The biosynthesis involves the activation and condensation of precursor molecules and the formation of its characteristic chemical scaffolds. researchgate.netnih.gov

Role of Adenylate-Forming Enzymes (e.g., AjiA1)

Adenylate-forming enzymes (AFEs) are crucial for activating carboxylic acid substrates, a common strategy in the biosynthesis of many natural products. nih.govnih.govplos.org In the AJI-9561 pathway, the enzyme AjiA1, a member of the AFE superfamily, plays a pivotal role. nih.gov It catalyzes the ATP-dependent activation and subsequent condensation of two 3-hydroxyanthranilic acid (3-HAA) molecules. researchgate.netnih.gov

Structural and enzymatic analyses of AjiA1 have provided detailed insights into its function. The crystal structure, resolved at 2.0 Å, reveals a conserved fold common to other AFEs and highlights crucial conformational changes that occur during its catalytic cycle. nih.gov Kinetic studies have quantified its activity with its native substrate, 3-HAA, and an alternative substrate, 3-hydroxybenzoic acid (3-HBA). nih.gov

| Substrate | Km (μM) | kcat (s⁻¹) |

|---|---|---|

| 3-hydroxyanthranilic acid (3-HAA) | 77.86 ± 28.36 | 0.04 ± 0.004 |

| 3-hydroxybenzoic acid (3-HBA) | 22.12 ± 31.35 | 0.08 ± 0.005 |

Condensation of Precursor Molecules (e.g., 3-hydroxyanthranilic acid, 6-methylsalicylic acid)

The backbone of AJI-9561 is constructed from two primary precursor molecules: 3-hydroxyanthranilic acid (3-HAA) and 6-methylsalicylic acid (6-MSA). researchgate.net The biosynthesis begins with the AjiA1-catalyzed dimerization of 3-HAA. researchgate.net This step is vital for forming the core structure upon which the rest of the molecule is built. 3-HAA itself is an intermediate in the metabolic pathway of tryptophan. hmdb.ca

The other key building block, 6-MSA, is subsequently incorporated to complete the AJI-9561 structure. researchgate.net This condensation links the polyketide portion (6-MSA) with the benzoxazole (B165842) core derived from 3-HAA.

Role of Iterative Type I Polyketide Synthases (PKS)

Polyketide synthases (PKSs) are large, multifunctional enzymes that build complex carbon chains from simple acyl-CoA precursors. h1.co The 6-MSA unit of AJI-9561 is a classic example of a polyketide, and its synthesis is attributed to an iterative type I PKS (iPKS). researchgate.netresearchgate.netnih.gov

Unlike the assembly-line logic of modular PKSs, iterative PKSs use a single module of catalytic domains multiple times to construct the polyketide chain. nih.gov This iterative process involves a programmed sequence of condensation and processing steps to achieve a specific chain length and chemical structure. The iPKS responsible for 6-MSA synthesis in the AJI-9561 pathway repeatedly utilizes its domains to assemble the polyketide chain before an intramolecular cyclization event releases the final aromatic product.

Hypothetical Amidohydrolase Activity

Following the condensation of the 3-HAA molecules, a crucial ring-closing step is required to form the characteristic benzoxazole rings of AJI-9561. This reaction is proposed to be catalyzed by a hypothetical amidohydrolase, designated AjiH. researchgate.net While AjiA1 activates and joins the 3-HAA precursors, AjiH is thought to perform the subsequent closure of the oxazole (B20620) ring, a critical step in forming the final benzoxazole moiety. researchgate.net

Precursor Incorporation and Metabolic Flux Analysis

To fully understand the efficiency and regulation of a biosynthetic pathway, researchers often employ precursor incorporation studies and metabolic flux analysis (MFA). mdpi.commdpi.com These techniques utilize stable isotope-labeled substrates to trace the flow of atoms from primary metabolism into the final natural product. nih.gov

By feeding the producing organism labeled precursors (e.g., ¹³C-labeled glucose or amino acids) and analyzing the labeling pattern in the isolated AJI-9561, it is possible to quantify the contribution of different metabolic pathways to the supply of building blocks like 3-HAA and 6-MSA. mdpi.commdpi.com MFA can provide a quantitative description of the rates (fluxes) of all the intracellular reactions involved, revealing potential bottlenecks and regulatory points in the biosynthetic pathway. nih.govrsc.org While detailed MFA studies specific to AJI-9561 are not extensively reported, such analyses are powerful tools for optimizing the production of this and other complex natural products.

Relationship to Nataxazole Biosynthesis and Associated Resistance Mechanisms

The biosynthesis of AJI-9561 is intimately related to that of nataxazole, another benzoxazole compound produced by Streptomyces sp. Tü 6176. nih.gov In fact, AJI-9561 is a direct precursor to nataxazole. The key difference lies in the final methylation step. An O-methyltransferase is responsible for the conversion of the bioactive AJI-9561 into the comparatively inactive nataxazole. nih.gov This enzymatic modification serves as a potential self-resistance mechanism for the producing organism. By converting the cytotoxic AJI-9561 into a less active form, the organism can protect itself from the compound's harmful effects. nih.gov

Heterologous expression of the nataxazole biosynthetic gene cluster in Streptomyces lividans JT46 resulted in the production of AJI-9561, further confirming that AJI-9561 is the penultimate product of this pathway. nih.gov The O-methyltransferase responsible for the final conversion to nataxazole is encoded by a gene located outside of the primary nataxazole biosynthetic gene cluster, suggesting a fascinating mechanism of pathway evolution and self-resistance. nih.gov

The core biosynthetic steps for the formation of the benzoxazole rings are conserved between the two compounds. The assembly of one of the benzoxazole moieties in AJI-9561 is initiated by the enzyme AjiA1, an adenylate-forming enzyme. AjiA1 catalyzes the ATP-dependent condensation of two molecules of 3-hydroxyanthranilic acid (3-HAA). This is followed by the action of a putative amidohydrolase, AjiH, which facilitates the closure of the oxazole ring. This process is analogous to the formation of one of the benzoxazole rings in nataxazole, which is catalyzed by the enzymes NatL2 and NatAM.

The second benzoxazole ring in nataxazole is formed through the condensation of one molecule of 3-HAA with one molecule of 6-methylsalicylic acid (6-MSA), a reaction catalyzed by the enzyme NatS. It is highly probable that a similar enzymatic logic is employed in the biosynthesis of the corresponding benzoxazole ring in AJI-9561.

| Enzyme/Gene | Proposed Function in AJI-9561 Biosynthesis | Homologous Enzyme in Nataxazole Biosynthesis |

| AjiA1 | Adenylate-forming enzyme; catalyzes the condensation of two 3-hydroxyanthranilic acid (3-HAA) molecules. | NatL2 |

| AjiH (putative) | Amidohydrolase; catalyzes the closure of the oxazole ring. | NatAM |

| (putative) | 3-oxoacyl-ACP synthase III-like enzyme; catalyzes the condensation of 3-HAA with 6-methylsalicylic acid (6-MSA). | NatS |

Regulatory Mechanisms of Biosynthesis

The regulation of AJI-9561 biosynthesis is likely a complex process, involving various regulatory elements that control the expression of the biosynthetic genes. While specific regulatory mechanisms for the AJI-9561 gene cluster have not been extensively detailed, insights can be drawn from the study of the nataxazole biosynthetic gene cluster from Streptomyces sp. Tü 6176. nih.gov

Analysis of the nataxazole gene cluster revealed the presence of regulatory genes. Disruption of one of these regulatory genes led to a significant, up to four-fold, increase in the production of nataxazole. nih.gov This suggests that this particular gene encodes a repressor protein that negatively regulates the expression of the biosynthetic genes. The removal of this repressor allows for enhanced transcription of the pathway genes, leading to higher yields of the final product.

It is plausible that the biosynthetic gene cluster for AJI-9561 is also under the control of similar regulatory elements, including pathway-specific activators and repressors. These regulators would respond to various intracellular and environmental signals to modulate the production of the antibiotic. Such regulatory networks are common in Streptomyces and other antibiotic-producing bacteria, ensuring that the production of these potent secondary metabolites is tightly controlled and coordinated with the organism's growth and developmental stages.

Further research is needed to fully elucidate the specific transcriptional regulators and the signaling molecules that govern the biosynthesis of AJI-9561. Understanding these regulatory mechanisms could provide valuable strategies for enhancing the production of this promising cytotoxic compound through genetic engineering of the producer strains.

| Regulatory Element | Potential Role in AJI-9561 Biosynthesis | Observation from Nataxazole Biosynthesis |

| Repressor Gene | Negatively regulates the expression of biosynthetic genes. | Disruption of a regulatory gene in the nataxazole cluster increased production. nih.gov |

| Activator Gene(s) | Positively regulates the expression of biosynthetic genes. | Likely present to initiate transcription of the biosynthetic operons. |

| Inducer Molecules | Small molecules that may bind to regulators to control gene expression. | To be determined for AJI-9561 biosynthesis. |

Advanced Research Methodologies in Aji 9561 Studies

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS)

While the initial discovery of AJI-9561 involved the use of magnetic resonance spectroscopy to determine its molecular structure, detailed public-access data from comprehensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (such as 1H-NMR and 13C-NMR) and high-resolution mass spectrometry (MS) for its complete structural elucidation are not extensively available in the reviewed literature. nih.gov These techniques are fundamental for establishing the precise connectivity of atoms and the stereochemistry of complex natural products.

In general, NMR spectroscopy provides information about the chemical environment of atomic nuclei, allowing for the mapping of the carbon-hydrogen framework. nih.govresearchgate.net Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can reveal structural information through the analysis of fragmentation patterns. nih.govnih.govmiamioh.eduresearchgate.net

Quantitative Biological Activity Assays (e.g., MTT assay)

Specific studies employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantitatively assess the cytotoxic activity of AJI-9561 against various cancer cell lines have not been detailed in publicly available research. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. nih.govabcam.comnih.govarakmu.ac.ir In this assay, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically. abcam.com This allows for the determination of the concentration of a substance required to inhibit cell growth by 50% (IC50), a key parameter in cytotoxicity studies. nih.govresearchgate.net

Gene Expression Analysis (e.g., RT-qPCR for apoptosis markers)

Detailed studies on the effect of AJI-9561 on the expression of apoptosis-related genes using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) are not currently available in the public domain. This technique is a powerful tool to quantify the messenger RNA (mRNA) levels of specific genes, such as those involved in programmed cell death (apoptosis), including the Bcl-2 and caspase families. nih.govmdpi.comnih.govwaocp.org By measuring changes in the expression of these genes in response to treatment with a compound, researchers can gain insights into its mechanism of action at the molecular level. nih.govmdpi.com

Enzymatic Activity Assays (e.g., Topoisomerase II inhibition assays)

Bioinformatic Analysis of Gene Clusters

The biosynthesis of natural products like AJI-9561 is encoded by a set of genes organized in a biosynthetic gene cluster (BGC). nih.govplos.org Bioinformatic tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are widely used for the identification and annotation of BGCs in microbial genomes. floraandfona.org.inmdpi.com While the producing organism of AJI-9561 is a Streptomyces species, a detailed bioinformatic analysis of the specific BGC responsible for its production has not been published. nih.gov Such an analysis would provide insights into the enzymatic machinery involved in its synthesis and could guide efforts for pathway engineering. plos.orgmanchester.ac.uk

Heterologous Expression Systems for Biosynthetic Pathway Elucidation

Heterologous expression, which involves transferring the BGC from the native producer into a more genetically tractable host organism like E. coli or other Streptomyces species, is a powerful technique for elucidating and engineering biosynthetic pathways. nih.govmdpi.comresearchgate.net This approach can facilitate the production of the compound and its analogs, as well as help to characterize the function of individual biosynthetic genes. nih.govnih.govresearchgate.net Currently, there are no published reports on the use of heterologous expression systems to study the biosynthetic pathway of AJI-9561. researchgate.net

Crystallography and Structural Biology of Biosynthetic Enzymes (e.g., AjiA1)

Significant progress has been made in understanding the biosynthesis of AJI-9561 through the structural and functional characterization of one of its key enzymes, AjiA1. AjiA1 is an adenylate-forming enzyme that catalyzes the ATP-dependent condensation of two 3-hydroxyanthranilic acid (3-HAA) molecules, a crucial step in the formation of the benzoxazole (B165842) rings of AJI-9561.

The crystal structure of AjiA1 has been solved at a resolution of 2.0 Å. This revealed that AjiA1 has a conserved fold compared to other members of the adenylate-forming enzyme family. The structural analysis also uncovered novel conformational changes that occur during the enzyme's catalytic cycle.

Enzymatic assays have been performed to determine the kinetic parameters of AjiA1. These studies have confirmed its activity with its native substrate, 3-HAA, and also demonstrated its ability to utilize an alternative substrate, 3-hydroxybenzoic acid (3-HBA).

| Substrate | Km (μM) | kcat (s-1) |

| 3-hydroxyanthranilic acid (3-HAA) | 77.86 ± 28.36 | 0.04 ± 0.004 |

| 3-hydroxybenzoic acid (3-HBA) | 22.12 ± 31.35 | 0.08 ± 0.005 |

Table 1: Kinetic parameters of AjiA1 with different substrates.

Q & A

Basic Research Questions

Q. How to design reproducible experiments for AJI-9561?

- Methodological Answer : Ensure experimental protocols include detailed synthesis steps, characterization techniques (e.g., NMR, HPLC), and environmental controls (temperature, solvent purity). Independent replication by collaborators is critical. For novel compounds, provide spectral data, purity assays, and cross-reference with known analogs .

- Key Consideration : Follow journal guidelines (e.g., Beilstein Journal) to document methods in the main text and supplementary materials, avoiding redundancy between tables and text .

Q. What strategies ensure rigorous literature review for AJI-9561?

- Methodological Answer : Use databases like Web of Science to identify primary sources, focusing on synthesis routes, pharmacological profiles, and mechanistic studies. Filter results by citation count and relevance, and prioritize peer-reviewed journals over preprints. Track conflicting data (e.g., contradictory bioactivity results) for further investigation .

Q. How to address unexpected results in AJI-9561 studies?

- Methodological Answer : Conduct a root-cause analysis:

- Verify instrument calibration and sample integrity.

- Compare findings with prior studies to identify outliers.

- Use statistical tools (e.g., ANOVA) to assess significance.

- Consult interdisciplinary teams to explore alternative hypotheses (e.g., isomerization or degradation pathways) .

Advanced Research Questions

Q. How to resolve contradictions in AJI-9561’s reported bioactivity data?

- Methodological Answer :

Methodological Audit : Compare experimental conditions (e.g., cell lines, assay protocols) across studies. For example, cytotoxicity in cancer cells may vary due to incubation time or solvent effects .

Cross-Validation : Replicate key experiments under standardized conditions. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .

Meta-Analysis : Apply machine learning to aggregate data and identify confounding variables (e.g., batch-to-batch purity differences) .

Q. What advanced techniques optimize AJI-9561’s structural characterization?

- Methodological Answer :

- Combine X-ray crystallography with DFT calculations to resolve ambiguous stereochemistry.

- Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) for trace impurities.

- For polymorphic forms, employ DSC and PXRD alongside computational modeling .

Q. How to design interdisciplinary studies for AJI-9561’s mechanism of action?

- Methodological Answer :

- Integrate Omics Data : Link proteomics (target identification) with metabolomics (pathway analysis) to map AJI-9561’s effects.

- Computational Modeling : Use molecular docking (AutoDock) and MD simulations to predict binding affinities and conformational changes. Validate with SPR or ITC .

- Collaborative Frameworks : Establish shared protocols for data collection and analysis across biology, chemistry, and computational labs to minimize bias .

Methodological Best Practices

- Data Contradiction Analysis : Adopt iterative qualitative frameworks (e.g., grounded theory) to categorize contradictions as technical errors, contextual variability, or novel discoveries .

- Ethical Documentation : Disclose all negative results and limitations (e.g., low yield in synthesis) to aid reproducibility. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

- AI-Assisted Workflows : Leverage tools like Web of Science Research Assistant for literature clustering and GPT-4 for drafting methodology sections, but critically validate AI-generated citations and hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.